molecular formula C7H14Cl3N3 B8181272 (R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride

(R)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride

Cat. No.: B8181272
M. Wt: 246.6 g/mol
InChI Key: BIGORYGQWZSWFH-QVJBSGFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminoethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the aminoethyl group. One common method involves the use of reductive amination, where a pyridine aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)pyridin-2-amine hydrochloride
  • (S)-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride
  • 2-(1-Aminoethyl)pyridine

Uniqueness

®-6-(1-Aminoethyl)pyridin-2-amine trihydrochloride is unique due to its specific stereochemistry and the position of the aminoethyl group on the pyridine ring. This structural configuration can result in distinct chemical reactivity and biological activity compared to its isomers or analogs.

Properties

IUPAC Name

6-[(1R)-1-aminoethyl]pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c1-5(8)6-3-2-4-7(9)10-6;;;/h2-5H,8H2,1H3,(H2,9,10);3*1H/t5-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGORYGQWZSWFH-QVJBSGFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)N)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.